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Compound of Interest

Compound Name: 13-POHSA

Cat. No.: B1162293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a guide to commercial sources of high-purity 13-palmitoleoyl-hydroxy

stearic acid (13-POHSA), also known as 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE).

It further details its applications in biomedical research, with a focus on macrophage

polarization and G protein-coupled receptor (GPCR) signaling, and provides comprehensive

protocols for relevant experiments.

Commercial Sources of High-Purity 13-POHSA
A variety of commercial suppliers offer high-purity 13-POHSA, primarily for research purposes.

The available forms include different stereoisomers, which can have distinct biological

activities. When selecting a supplier, it is crucial to consider the specific isomer and purity

required for the intended application.
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Supplier Product Name CAS Number Purity Notes

CD Biosynsis

13(S)-hydroxy-

9(Z),11(E)-

octadecadienoic

acid

29623-28-7 >98%
Provided as a

liquid.[1]

Larodan

13(R)-hydroxy-

9(Z),11(E)-

octadecadienoic

acid

10219-69-9 >98%

Supplied as a

solid in solution.

[2]

Cogershop

13-Hydroxy-

9(E),11(E)-

octadecadienoic

acid

32819-31-1 >98%
Provided as a

solid.[3]

Shaanxi Dideu

Medichem Co.

Ltd.

(9Z,11E,13S)-13-

hydroxyoctadeca

-9,11-dienoic

acid

5204-88-6 Industrial Grade -

P&S Chemicals

13(R,s)-Hydroxy-

9(z),11(e)-

octadecadienoic

acid

73804-64-5 Not Specified
Racemic mixture.

[4]

Biological Applications of 13-POHSA
13-POHSA is a bioactive lipid molecule that plays a significant role in various physiological and

pathological processes. It is an oxidized linoleic acid metabolite (OXLAM) and is recognized as

a ligand for the G protein-coupled receptor GPR132 (also known as G2A). Its research

applications are primarily centered around inflammation, immunology, and cancer biology.

Key Research Applications:

Macrophage Polarization: 13-POHSA is implicated in directing the polarization of

macrophages, a key process in the immune response. Macrophages can adopt different

functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory
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(M2). The balance between these phenotypes is crucial in diseases such as atherosclerosis

and cancer.

GPR132/G2A Signaling: As a ligand for GPR132, 13-POHSA is used to study the

downstream signaling pathways of this receptor. GPR132 activation has been linked to the

regulation of cell cycle, immune cell trafficking, and autoimmune responses.[5][6]

Cancer Research: The 13-POHSA/GPR132 axis is being investigated for its role in the tumor

microenvironment. Studies suggest that GPR132 signaling in tumor-associated

macrophages (TAMs) can influence cancer progression and metastasis.[7]

PPARγ Activation: The 13(S)-HODE enantiomer has been shown to be a ligand for the

peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor involved in lipid

metabolism and inflammation.[8][9] This interaction suggests a role for 13-POHSA in

metabolic diseases.

Signaling Pathways Involving 13-POHSA
13-POHSA primarily exerts its effects through the activation of the G protein-coupled receptor

GPR132. This initiates a cascade of intracellular events that can influence cellular function.

Furthermore, GPCR signaling is known to intersect with other major signaling networks, such

as the Hippo pathway, which regulates organ size and cell proliferation.
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Click to download full resolution via product page

Caption: GPR132 Signaling Pathway initiated by 13-POHSA.

The activation of GPR132 by ligands such as 13-POHSA can also influence the Hippo

signaling pathway, a critical regulator of tissue growth and tumorigenesis.[10][11][12]
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Caption: GPCR-Hippo Signaling Crosstalk.
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Experimental Protocols
Protocol 1: Preparation of 13-POHSA for Cell Culture
Experiments
Objective: To prepare a stock solution of 13-POHSA and dilute it to working concentrations for

treating cultured cells.

Materials:

High-purity 13-POHSA (e.g., 13(S)-HODE)

Ethanol (absolute, sterile)

Dimethyl sulfoxide (DMSO, cell culture grade)

Phosphate-buffered saline (PBS), sterile

Cell culture medium appropriate for the cell line

Vortex mixer

Sterile microcentrifuge tubes

Procedure:

Stock Solution Preparation:

Prepare a primary stock solution of 13-POHSA at a concentration of 10-100 mg/mL in a

suitable solvent like ethanol.[13]

Alternatively, dissolve 13-POHSA in DMSO to create a high-concentration stock solution

(e.g., 10-50 mM).[14]

Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the stock solutions at -80°C for long-term storage.[13]
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Working Solution Preparation:

On the day of the experiment, thaw an aliquot of the 13-POHSA stock solution on ice.

Prepare an intermediate dilution of the stock solution in sterile PBS or cell culture medium.

Further dilute the intermediate solution to the final desired working concentration (e.g., 1-

100 µM) in the cell culture medium.[15][16]

Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium

is non-toxic to the cells (typically <0.1%).

Vortex the final working solution gently before adding it to the cell cultures.

Always include a vehicle control (medium with the same final concentration of the solvent)

in your experiments.

Protocol 2: In Vitro Macrophage Polarization and
Treatment with 13-POHSA
Objective: To differentiate monocytes into macrophages and polarize them towards M1 or M2

phenotypes, followed by treatment with 13-POHSA to assess its effect on macrophage

function.

Materials:

Human monocytic cell line (e.g., THP-1) or primary human/mouse monocytes

RPMI-1640 or DMEM cell culture medium

Fetal bovine serum (FBS)

Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

Macrophage Colony-Stimulating Factor (M-CSF) for primary monocyte differentiation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b1162293?utm_src=pdf-body
https://www.mdpi.com/2304-8158/10/2/314
https://pmc.ncbi.nlm.nih.gov/articles/PMC5958425/
https://www.benchchem.com/product/b1162293?utm_src=pdf-body
https://www.benchchem.com/product/b1162293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)[17]

13-POHSA working solution

6-well or 24-well tissue culture plates

Procedure:

Macrophage Differentiation (using THP-1 cells):

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Seed the THP-1 cells at a density of 0.5-1 x 10^6 cells/mL in culture plates.

Induce differentiation into M0 macrophages by adding PMA to a final concentration of 50-

100 ng/mL.

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. The cells will become adherent.

[18]

After incubation, remove the PMA-containing medium, wash the cells gently with sterile

PBS, and add fresh complete medium. Rest the cells for 24 hours.

Macrophage Polarization:

To induce M1 polarization, replace the medium with fresh medium containing LPS (10-100

ng/mL) and IFN-γ (20-50 ng/mL).[17][19]

To induce M2 polarization, replace the medium with fresh medium containing IL-4 (20

ng/mL) and IL-13 (20 ng/mL).[17]

Incubate the cells for 24-48 hours to allow for polarization.

Treatment with 13-POHSA:
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After polarization, remove the polarizing media and replace it with fresh medium

containing the desired concentration of 13-POHSA or vehicle control.

Incubate for the desired treatment period (e.g., 6, 12, 24, or 48 hours) depending on the

endpoint being measured.

Analysis:

Following treatment, cells can be harvested for analysis of macrophage polarization

markers by flow cytometry or qRT-PCR.

The cell culture supernatant can be collected to measure cytokine secretion by ELISA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b1162293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Source

Differentiation

Polarization (24-48h)

Treatment

Analysis

THP-1 Monocytes

PMA Treatment
(24-48h)

M0 Macrophages

LPS + IFN-γ IL-4 + IL-13

M1 Macrophages
(Pro-inflammatory)

M2 Macrophages
(Anti-inflammatory)

13-POHSA Treatment

Flow Cytometry
qRT-PCR

ELISA

Click to download full resolution via product page

Caption: Workflow for Macrophage Polarization and Treatment.
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Protocol 3: Analysis of Macrophage Polarization by Flow
Cytometry
Objective: To quantify the expression of M1 and M2 surface markers on macrophages following

treatment with 13-POHSA.

Materials:

Polarized and treated macrophages in suspension

FACS buffer (PBS with 1-2% FBS and 0.02% sodium azide)

Fc block (e.g., anti-CD16/CD32 antibody)

Fluorochrome-conjugated antibodies against macrophage markers:

Pan-macrophage marker: CD68 or F4/80 (for mouse)

M1 markers: CD80, CD86[20][21]

M2 markers: CD163, CD206 (Mannose Receptor)[20][21]

Isotype control antibodies

Flow cytometer

Procedure:

Cell Preparation:

Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.

Transfer the cells to FACS tubes and wash with cold FACS buffer by centrifuging at 300-

400 x g for 5 minutes.

Resuspend the cell pellet in FACS buffer.

Fc Receptor Blocking:
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Incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-

specific antibody binding.

Antibody Staining:

Prepare a cocktail of the fluorochrome-conjugated antibodies in FACS buffer at pre-

determined optimal concentrations.

Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

Include single-color controls for compensation and isotype controls to determine

background fluorescence.

Washing:

After incubation, wash the cells twice with cold FACS buffer to remove unbound

antibodies.

Data Acquisition:

Resuspend the final cell pellet in an appropriate volume of FACS buffer.

Acquire the data on a flow cytometer. Gate on the macrophage population based on

forward and side scatter properties and the expression of a pan-macrophage marker.

Analyze the expression of M1 and M2 markers within the gated macrophage population.

Protocol 4: GPR132 Activation Assay (β-Arrestin
Recruitment)
Objective: To measure the activation of GPR132 by 13-POHSA using a β-arrestin recruitment

assay.

Materials:

HEK293T cells
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Expression vectors for GPR132 fused to a reporter fragment (e.g., GPR132-LgBit) and β-

arrestin2 fused to a complementary reporter fragment (e.g., β-arrestin2-SmBit).[22]

Cell culture medium (e.g., DMEM) with FBS and antibiotics

Transfection reagent

White, clear-bottom 96-well plates

Luminescence substrate (e.g., Nano-Glo® Live Cell Reagent)

Luminometer

Procedure:

Cell Transfection and Seeding:

Co-transfect HEK293T cells with the GPR132 and β-arrestin2 expression vectors using a

suitable transfection reagent.

Seed the transfected cells into a white, clear-bottom 96-well plate at a density of

approximately 2 x 10^4 cells per well.[22]

Incubate for 24 hours.

Ligand Treatment:

Prepare serial dilutions of 13-POHSA and a known GPR132 agonist (e.g., 9-HODE) as a

positive control.

Remove the culture medium from the cells and replace it with a CO2-independent medium

containing the luminescence substrate.

Add the different concentrations of 13-POHSA, positive control, and vehicle control to the

wells.

Signal Detection:
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Measure the luminescence signal at regular intervals (e.g., every 40 seconds) using a

luminometer to obtain kinetic data.[22]

Alternatively, an endpoint reading can be taken after a specific incubation time (e.g., 60-90

minutes).

Data Analysis:

The increase in luminescence signal corresponds to the recruitment of β-arrestin to the

activated GPR132 receptor.

Plot the dose-response curve of luminescence versus ligand concentration.

Calculate the EC50 value for 13-POHSA to determine its potency as a GPR132 agonist.

[22]

Disclaimer: These protocols are intended for research use only and should be adapted and

optimized for specific experimental conditions and cell types. Always follow appropriate safety

precautions when handling chemicals and biological materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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